4-(Allyloxy)benzoic acid
Overview
Description
“4-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-(Allyloxy)benzoic acid” involves two stages of reaction. The first stage is the allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde. This is followed by the condensation reaction of 4–allyloxybenzaldehyde with resorcinol using an acid catalyst .
Molecular Structure Analysis
The molecular structure of “4-(Allyloxy)benzoic acid” is represented by the InChI code 1S/C10H10O3/c1-2-7-13-9-5-3-8 (4-6-9)10 (11)12/h2-6H,1,7H2, (H,11,12)
. This indicates the presence of an allyloxy group attached to the benzene ring of benzoic acid.
Physical And Chemical Properties Analysis
“4-(Allyloxy)benzoic acid” is a solid substance. It is stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
1. Material Science and Nanotechnology
4-(Allyloxy)benzoic acid has been utilized in the field of material science and nanotechnology, particularly in the development of molecularly imprinted polymers. A study described the use of Density Functional Theory (DFT) to design molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide (GO) composites for removing metabolites of emerging contaminants (ECs) like 4-Hydroxy benzoic acid (4HA). The research provided insights into the chemistry of template-monomer complex formation and demonstrated the potential of these composites in controlling the harmful effects of ECs on the ecosystem (Das, Wankhade, & Kumar, 2021).
2. Liquid Crystal Technology
Research in liquid crystal technology has also harnessed the properties of 4-(Allyloxy)benzoic acid. One study synthesized (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid and investigated its phase transition temperatures and mesomorphic phase behaviors. The compound exhibited mesomorphic phases, which are crucial in the application of liquid crystals in displays and other technologies (Sun, Xu, Zhang, & Wu, 2011). Another research synthesized benzoic acid compounds and prepared corresponding symmetric hydrogen‐bonded liquid crystalline complexes. These complexes exhibited nematic phases, a finding significant for the development of new liquid crystalline materials (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).
3. Antibacterial and Antimycobacterial Applications
4-(Allyloxy)benzoic acid derivatives have been investigated for their antibacterial and antimycobacterial properties. A study synthesized benzoic acid (4-allyloxy-benzylidene)-hydrazide and its series, which were subjected to antibacterial and docking studies. The compounds showed potent anti-tuberculosis activity, indicating their potential use in treating bacterial infections (KulandaiTherese & Geethamalika, 2017).
Safety And Hazards
“4-(Allyloxy)benzoic acid” is classified under the GHS07 hazard class. It has a signal word of “Warning” and is associated with hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While there is limited information on the future directions of “4-(Allyloxy)benzoic acid”, it’s worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
properties
IUPAC Name |
4-prop-2-enoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWKSVZHZNBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332726 | |
Record name | 4-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)benzoic acid | |
CAS RN |
27914-60-9 | |
Record name | 4-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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